FGFR Kinase Inhibition Potency: Sub-Nanomolar Activity Achieved Only with the 7-Methoxy-5-methylbenzo[B]thiophene Scaffold
A direct comparison in pan-FGFR inhibitor design demonstrates that incorporation of the 7-methoxy-5-methylbenzo[B]thiophene moiety is essential for achieving sub-nanomolar potency [1]. A derivative containing this exact scaffold (BDBM302365) exhibits an IC50 of 0.600 nM against FGFR3 [2]. In contrast, scaffolds lacking either the 7-methoxy or 5-methyl group, or possessing alternative substitution patterns, fail to achieve this level of inhibition in the same assay system [3].
| Evidence Dimension | FGFR3 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Derivative containing 7-Methoxy-5-methylbenzo[B]thiophene scaffold: 0.600 nM |
| Comparator Or Baseline | Analogous scaffolds lacking the 7-methoxy-5-methyl configuration: IC50 values typically in the micromolar range or show no significant inhibition. |
| Quantified Difference | >1000-fold improvement in potency when the specific 7-methoxy-5-methyl scaffold is present. |
| Conditions | Biochemical enzyme inhibition assay against recombinant FGFR3, pH 8.0. |
Why This Matters
This data quantifies the specific scaffold's contribution to target binding, directly justifying its procurement for FGFR-targeted medicinal chemistry campaigns.
- [1] DOAJ. (2025). Design, Synthesis, and Biological Evaluation of 5′,7-Disubstituted 7-Deaza-adenosine Analogues as Irreversible Pan-FGFR Inhibitors. Retrieved April 17, 2026. View Source
- [2] BindingDB. (n.d.). BDBM302365: 4-{[4-Amino-5-(7-methoxy-5-methyl-1-benzothiophen-2-yl)-6-(methoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-7-yl]methyl}piperazin-2-one. Retrieved April 17, 2026. View Source
- [3] Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic and Biomolecular Chemistry, 13(24), 6814-6824. View Source
